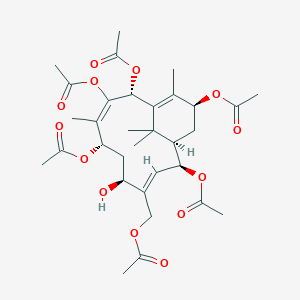
Taxachitriene A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Taxachitriene A is primarily isolated from the needles of Taxus chinensis . The isolation process involves extraction with organic solvents followed by chromatographic purification. Detailed synthetic routes for this compound are not widely documented, indicating that most research relies on natural extraction methods.
Industrial Production Methods: Industrial production of this compound is limited due to its natural occurrence and the complexity of its structure. The primary method involves large-scale extraction from Taxus chinensis, followed by purification processes to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Taxachitriene A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired modification, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These derivatives are crucial for further research and application development .
Wissenschaftliche Forschungsanwendungen
Taxachitriene A has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with desirable properties .
Biology: In biological research, this compound is investigated for its potential biological activities. Studies have shown that it may have inhibitory effects on the proliferation of certain cancer cells, making it a candidate for anticancer research .
Medicine: In medicine, this compound’s potential anticancer properties are of particular interest. Researchers are exploring its mechanism of action and efficacy in inhibiting cancer cell growth, which could lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used as a reference compound for developing new taxane derivatives. Its unique structure serves as a model for designing compounds with improved properties for various applications .
Wirkmechanismus
The mechanism of action of Taxachitriene A involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with cell division processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of microtubule dynamics, similar to other taxane compounds .
Vergleich Mit ähnlichen Verbindungen
- Paclitaxel
- Docetaxel
- Taxachitriene B
- 13-Deacetyltaxachitriene A
- 2-Deacetylthis compound
These compounds share structural similarities but differ in specific functional groups and biological activities
Eigenschaften
Molekularformel |
C32H44O13 |
|---|---|
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
[(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16+/t24-,25-,26-,27-,28-,31+/m0/s1 |
InChI-Schlüssel |
PWYWKQLSVHAYNO-GXFLAGEESA-N |
Isomerische SMILES |
CC1=C2[C@H](/C(=C(\[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)/C)/OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


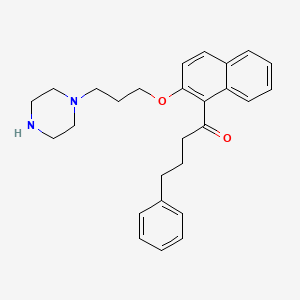
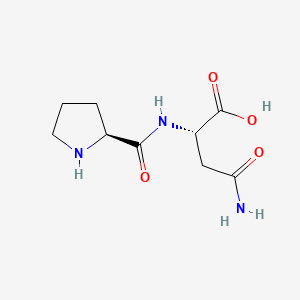
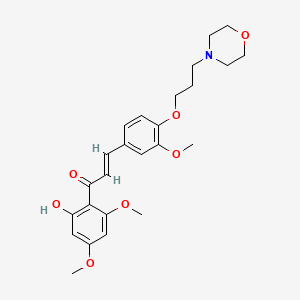
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)

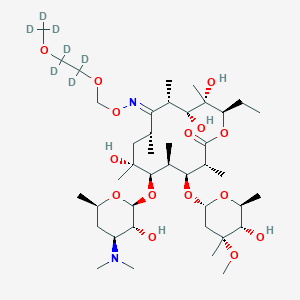
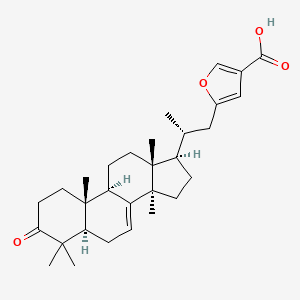
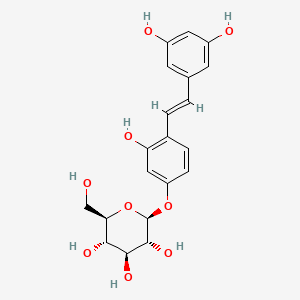
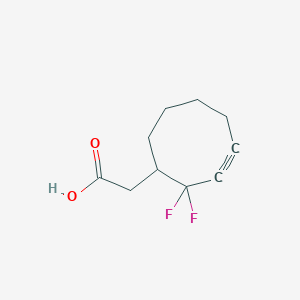

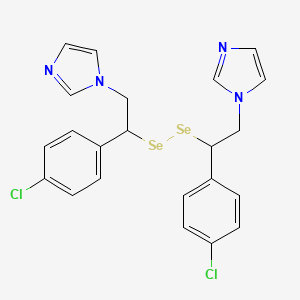

![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
